molecular formula C23H30N4O B2628152 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea CAS No. 1170418-83-3

1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea

Cat. No.: B2628152
CAS No.: 1170418-83-3
M. Wt: 378.52
InChI Key: XNLGPJRBZLSNPU-UHFFFAOYSA-N
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Description

1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes an indoline moiety, a piperidine ring, and a phenylurea group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea typically involves multiple steps:

  • Formation of the Indoline Moiety:

    • Starting with an appropriate indole derivative, the indoline ring can be formed through reduction reactions.
    • Common reagents: Sodium borohydride (NaBH4) or catalytic hydrogenation.
  • Alkylation of Indoline:

    • The indoline is then alkylated using a suitable alkyl halide to introduce the 1-methyl group.
    • Common reagents: Methyl iodide (CH3I) or methyl bromide (CH3Br).
  • Formation of the Piperidine Ring:

    • The piperidine ring is introduced through a nucleophilic substitution reaction with a piperidine derivative.
    • Common reagents: Piperidine and a suitable leaving group such as tosylate or mesylate.
  • Urea Formation:

    • The final step involves the reaction of the intermediate with phenyl isocyanate to form the urea linkage.
    • Common reagents: Phenyl isocyanate (C6H5NCO).

Industrial Production Methods: While the laboratory synthesis involves multiple steps and purification processes, industrial production may employ optimized conditions and catalysts to enhance yield and efficiency. Continuous flow reactors and automated synthesis platforms are often used to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized to introduce functional groups or modify existing ones.
    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction:

    • Reduction reactions can be used to modify the indoline or piperidine rings.
    • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Substitution:

    • Nucleophilic or electrophilic substitution reactions can introduce new substituents.
    • Common reagents: Halides, sulfonates.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea has several applications in scientific research:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and potential as a catalyst in organic reactions.
  • Biology:

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
    • Used in the study of enzyme inhibition and receptor binding.
  • Medicine:

    • Explored as a potential therapeutic agent due to its bioactive properties.
    • Studied for its effects on various biological pathways and targets.
  • Industry:

    • Potential applications in the development of new materials and chemical processes.
    • Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Enzyme Inhibition:

    • Inhibiting key enzymes involved in metabolic pathways.
    • Binding to the active site of enzymes and preventing substrate access.
  • Receptor Binding:

    • Interacting with cellular receptors to modulate signal transduction.
    • Affecting receptor conformation and downstream signaling pathways.
  • Pathway Modulation:

    • Influencing various biological pathways, including those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(4-methylphenyl)urea
  • 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(4-chlorophenyl)urea
  • Uniqueness:

    • The specific substitution pattern on the indoline and piperidine rings.
    • The presence of the phenylurea group, which may confer unique biological activities.
    • Differences in reactivity and interaction with molecular targets compared to similar compounds.
  • This detailed article provides a comprehensive overview of 1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylurea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-3-phenylurea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H30N4O/c1-26-15-12-19-16-18(10-11-21(19)26)22(27-13-6-3-7-14-27)17-24-23(28)25-20-8-4-2-5-9-20/h2,4-5,8-11,16,22H,3,6-7,12-15,17H2,1H3,(H2,24,25,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XNLGPJRBZLSNPU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3)N4CCCCC4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H30N4O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    378.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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